5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-bromo-4-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N4/c6-2-1-11-4(13-10)12-3(2)5(7,8)9/h1H,10H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVDOBADTAZOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)NN)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228386 | |
| Record name | 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785777-93-7 | |
| Record name | 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=785777-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 2 Hydrazinyl 4 Trifluoromethyl Pyrimidine and Precursors
Strategies for Pyrimidine (B1678525) Ring Formation and Functionalization
The construction of the functionalized pyrimidine ring is the foundational stage in synthesizing the target compound. This involves forming the heterocyclic core and then introducing the necessary trifluoromethyl and bromo substituents at specific positions.
The formation of the pyrimidine ring can be achieved through various cyclocondensation reactions using trifluoromethyl-containing building blocks. This approach incorporates the CF3 group during the initial ring formation, which can be more efficient than introducing it later.
One common strategy involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea (B33335). For instance, trifluoromethyl pyrimidine derivatives can be synthesized starting from ethyl trifluoroacetoacetate. frontiersin.orgarabjchem.org A general pathway involves the condensation of this β-ketoester with urea to form the corresponding 4-(trifluoromethyl)pyrimidin-2-ol. guidechem.com
Another approach is a one-pot, multi-component reaction. For example, 5-CF3 pyrimidines have been synthesized through three-component reactions involving sodium triflinate (CF3SO2Na), aryl enaminones, and aryl amidine hydrochlorides. researchgate.net Microwave-assisted cyclization has also been employed to provide efficient access to fluoroalkyl pyrimidines from fluorinated acetoacetates, malononitrile, and various amidines. mdpi.com
A different cyclization strategy utilizes 2-bromomalonaldehyde, which can react in a single step with amidine compounds to yield 5-bromo-2-substituted pyrimidines. google.com
Table 1: Examples of Cyclization Reactions for Pyrimidine Core Synthesis
| Starting Materials | Key Reagents/Conditions | Product Type |
|---|---|---|
| Ethyl trifluoroacetoacetate, Urea | Ethanol (B145695), Concentrated HCl, Heat | 2-Hydroxy-4-(trifluoromethyl)pyrimidine (B16536) guidechem.com |
| CF3SO2Na, Aryl enaminones, Amidine hydrochlorides | Cu(II) catalyst | 5-Trifluoromethyl pyrimidines researchgate.net |
The introduction of the trifluoromethyl (CF3) group is a critical step that significantly influences the compound's properties. This can be accomplished either by using a CF3-containing building block during cyclization (as described above) or by direct trifluoromethylation of a pre-formed pyrimidine ring.
Direct trifluoromethylation can be challenging due to selectivity issues, but methods have been developed. For example, the direct trifluoromethylation of nucleosides like 5-iodouridine (B31010) has been achieved using trifluoromethyl iodide (CF3I) and copper powder. rsc.org This demonstrates a method for creating a C-CF3 bond on the pyrimidine ring.
However, building the ring with the CF3 group already in place is often preferred to avoid such selectivity problems. researchgate.net Methodologies that start with compounds like ethyl trifluoroacetoacetate or trifluoroacetaldehyde (B10831) inherently place the CF3 group at the desired position on the pyrimidine core from the outset. frontiersin.orgguidechem.com
To synthesize the target compound, a bromine atom must be introduced at the C5 position of the pyrimidine ring. This is achieved through regioselective electrophilic aromatic bromination. The electronic properties of the substituents already on the ring, particularly the electron-withdrawing trifluoromethyl group, direct the incoming electrophile.
A documented method for the synthesis of a related compound, 5-bromo-2-(trifluoromethyl)pyrimidine, involves dissolving 2-(trifluoromethyl)pyrimidine (B47934) in acetic acid and then slowly adding bromine. The reaction mixture is heated to reflux to facilitate the substitution. chemicalbook.com The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms deactivates the ring, but the C5 position remains the most susceptible to electrophilic attack.
General methods for regioselective bromination often utilize N-bromosuccinimide (NBS) as the bromine source, sometimes in the presence of a catalyst. nih.govmdpi.com The choice of solvent and reaction conditions is crucial for controlling the selectivity and achieving a high yield of the desired 5-bromo isomer. mdpi.com
Table 2: Example of Regioselective Bromination
| Substrate | Reagents | Conditions | Product |
|---|
Synthesis of the Hydrazinyl Moiety via Nucleophilic Substitution
The final key feature of the target molecule is the hydrazinyl group at the C2 position. This is typically introduced in the final stages of the synthesis via a nucleophilic aromatic substitution reaction.
Hydrazinolysis is the reaction used to introduce the hydrazinyl group onto the pyrimidine ring. This process involves reacting a suitable precursor, typically a 2-chloropyrimidine, with hydrazine (B178648) or hydrazine hydrate (B1144303). The highly nucleophilic hydrazine displaces the chlorine atom at the C2 position.
The immediate precursor for the final product is 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine. scbt.comlookchem.cn The reaction of this chloropyrimidine with hydrazine hydrate leads to the formation of 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine. Such reactions are common in pyrimidine chemistry, where a halogen atom at the C2 or C4 position serves as a good leaving group for nucleophilic substitution. google.com The reaction conditions, such as temperature and reaction time, can be adjusted to ensure complete conversion. google.com
The synthesis of the 2-chloro precursor is a critical enabling step for the final hydrazinolysis. The most common method for synthesizing 2-chloropyrimidines is through the chlorination of the corresponding pyrimidin-2-ols (which exist in tautomeric equilibrium with pyrimidin-2(1H)-ones).
The synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine, a closely related precursor, is achieved by treating 2-hydroxy-4-(trifluoromethyl)pyrimidine with a chlorinating agent. guidechem.com Phosphorus oxychloride (POCl3) is a widely used and effective reagent for this transformation. guidechem.comgoogle.com In some cases, phosphorus pentachloride (PCl5) may also be used. mdpi.com The pyrimidin-2-ol starting material is readily available from the cyclization reactions mentioned previously (Section 2.1.1). guidechem.com This chlorination step converts the hydroxyl group into a chloro group, which is an excellent leaving group for the subsequent nucleophilic substitution with hydrazine.
Table 3: Synthesis of 2-Chloropyrimidine Precursor
| Starting Material | Reagent | Product |
|---|---|---|
| 2-Hydroxy-4-(trifluoromethyl)pyrimidine | Phosphorus oxychloride (POCl3) | 2-Chloro-4-(trifluoromethyl)pyrimidine guidechem.com |
Multi-step Synthetic Sequences and Optimization
The most plausible synthetic route to this compound begins with the bromination of 4-(trifluoromethyl)pyrimidin-2-ol. This intermediate is then subjected to chlorination to yield 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine, a crucial precursor. The final step involves the nucleophilic substitution of the chloro group with hydrazine.
The initial bromination of 4-(trifluoromethyl)pyrimidin-2-ol is typically achieved using bromine in the presence of a base such as potassium acetate (B1210297) in acetic acid. The reaction mixture is heated to facilitate the electrophilic substitution of a hydrogen atom on the pyrimidine ring with a bromine atom.
Following bromination, the resulting 5-bromo-4-(trifluoromethyl)pyrimidin-2-ol is converted to the more reactive 2-chloro derivative. This transformation is commonly carried out using a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or dimethylformamide (DMF). The hydroxyl group is replaced by a chlorine atom, rendering the 2-position of the pyrimidine ring susceptible to nucleophilic attack.
The final and critical step is the hydrazinolysis of 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine. This reaction introduces the hydrazinyl group at the 2-position. Based on analogous reactions with similar substrates, this transformation is typically conducted by treating the 2-chloro precursor with hydrazine hydrate in a suitable solvent, such as methanol (B129727) or ethanol. The reaction is often performed at low temperatures initially and may involve the use of a base like triethylamine (B128534) to neutralize the hydrogen chloride generated during the reaction. Stirring at room temperature for a sufficient period usually affords the desired this compound.
Optimization of this synthetic sequence involves a careful consideration of reaction conditions. For the bromination step, controlling the temperature and the stoichiometry of the reagents is crucial to prevent over-bromination or side reactions. In the chlorination step, the choice of chlorinating agent and catalyst, as well as the reaction time and temperature, can significantly impact the yield and purity of the 2-chloro intermediate. For the final hydrazinolysis, the selective substitution of the 2-chloro group over the 5-bromo substituent is a key consideration, which can be influenced by the solvent, temperature, and the presence of a base.
Table 1: Multi-step Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| 1. Bromination | 4-(trifluoromethyl)pyrimidin-2-ol | Bromine, Potassium Acetate, Acetic Acid | 5-bromo-4-(trifluoromethyl)pyrimidin-2-ol |
| 2. Chlorination | 5-bromo-4-(trifluoromethyl)pyrimidin-2-ol | Phosphorus Oxychloride (POCl₃), DMF (catalytic) | 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine |
| 3. Hydrazinolysis | 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine | Hydrazine Hydrate, Methanol, Triethylamine, 0-5°C to room temp. | This compound |
Green Chemistry Approaches in Synthesis
The principles of green chemistry offer a framework for developing more environmentally benign synthetic routes for pyrimidine derivatives, including this compound. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
One of the primary considerations in greening the synthesis of this compound is the choice of solvents. Traditional syntheses often employ volatile and potentially toxic organic solvents. The exploration of greener alternatives such as water, ethanol, or other bio-based solvents could significantly reduce the environmental impact of the process. For instance, performing the hydrazinolysis step in ethanol, which is a more environmentally friendly solvent than methanol, is a viable green alternative.
The use of catalysts can also contribute to a greener synthesis. Catalytic reactions are often more efficient and generate less waste compared to stoichiometric reactions. In the context of the synthesis of this compound, exploring solid acid or base catalysts for the bromination or hydrazinolysis steps could offer advantages in terms of catalyst recyclability and reduced work-up requirements.
Energy efficiency is another key aspect of green chemistry. The use of microwave irradiation or ultrasound as alternative energy sources can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. Applying these technologies to the various steps of the synthesis could lead to a more sustainable process.
Finally, the development of solvent-free reaction conditions is a significant goal in green chemistry. For certain steps, it might be possible to conduct the reaction in the absence of a solvent, which would eliminate solvent-related waste and simplify the purification process.
Table 2: Potential Green Chemistry Modifications for the Synthesis
| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle |
|---|---|---|---|
| Bromination | Acetic Acid | Use of a recyclable solid acid catalyst and a greener solvent like ethanol. | Use of Catalysis, Safer Solvents |
| Chlorination | Phosphorus Oxychloride | Investigation of alternative, less hazardous chlorinating agents. | Use of Safer Chemicals |
| Hydrazinolysis | Methanol | Use of ethanol or water as a solvent; catalyst-free conditions if feasible. | Safer Solvents, Atom Economy |
| Overall Process | Multi-step with isolation of intermediates | Development of a one-pot synthesis to reduce waste and energy consumption. | Waste Prevention, Energy Efficiency |
Chemical Reactivity and Transformations of 5 Bromo 2 Hydrazinyl 4 Trifluoromethyl Pyrimidine
Reactions Involving the Bromine Atom
The bromine atom at the C5 position of the pyrimidine (B1678525) ring is susceptible to displacement by nucleophiles and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The bromine atom on the 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine scaffold can be displaced by a variety of nucleophiles. This nucleophilic aromatic substitution (SNAr) is a common strategy for functionalizing brominated pyrimidines. researchgate.netscispace.com The reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the trifluoromethyl group.
Reactions with N-nucleophiles, such as primary and secondary amines, can be used to introduce substituted amino groups at the C5 position. Similarly, O-nucleophiles like alkoxides and phenoxides can displace the bromine to form the corresponding ethers. S-nucleophiles, such as thiolates, react to yield thioethers. The reaction conditions for these substitutions typically involve heating the pyrimidine substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the HBr formed.
Table 1: Examples of Nucleophilic Substitution Reactions on Bromo-Pyrimidines This table is illustrative of general reactivity and not specific to this compound.
| Nucleophile | Reagent Example | Product Type |
| N-Nucleophile | Piperidine | 5-Piperidinyl-pyrimidine |
| O-Nucleophile | Sodium Methoxide (B1231860) | 5-Methoxy-pyrimidine |
| S-Nucleophile | Sodium Thiophenolate | 5-(Phenylthio)-pyrimidine |
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the bromine atom of this compound is well-suited for such transformations. nih.govrsc.org
Suzuki-Miyaura Coupling: This reaction pairs the bromopyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com It is a highly versatile method for introducing a wide range of aryl, heteroaryl, or vinyl substituents at the C5 position. researchgate.netbeilstein-journals.org The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with complex substrates. acs.org
Heck Reaction: The Heck reaction involves the coupling of the bromopyrimidine with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction results in the formation of a new C-C bond at the C5 position and the introduction of a substituted vinyl group. The trifluoromethyl group can play a crucial role in influencing the regioselectivity and efficiency of such Heck-type reactions. mdpi.com
Sonogashira Coupling: This reaction couples the bromopyrimidine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.gov It is an efficient method for synthesizing 5-alkynylpyrimidines. soton.ac.uknih.gov These products are valuable intermediates that can undergo further transformations. researchgate.net
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table outlines the general partners and products for reactions at the C5-bromo position.
| Reaction Name | Coupling Partner | Product Functional Group |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | 5-Aryl/Vinyl |
| Heck | Alkene | 5-Vinyl |
| Sonogashira | Terminal Alkyne | 5-Alkynyl |
Reactivity of the Hydrazinyl Group
The hydrazinyl group (-NHNH2) at the C2 position is a potent binucleophile, enabling a variety of condensation and cyclization reactions to form new heterocyclic rings fused to the pyrimidine core.
The terminal amino group of the hydrazinyl moiety readily reacts with aldehydes and ketones in condensation reactions to form the corresponding hydrazones. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The resulting hydrazones are stable compounds and can serve as intermediates for further synthetic modifications. The reaction of related 2-hydrazinopyrimidines with β-diketones has been shown to produce pyrazoles, highlighting the versatility of this reaction. researchgate.net
The hydrazinyl group is a key precursor for constructing fused heterocyclic systems through cycloaddition or condensation-cyclization reactions. nih.gov By reacting with 1,3-dielectrophiles, the hydrazinyl group can lead to the formation of five- or six-membered rings fused to the pyrimidine. For instance, reaction with β-ketoesters or malonic esters can yield pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological interest. Similarly, reactions with other appropriate precursors can lead to the formation of triazolopyrimidines. mdpi.com These cycloaddition reactions provide a powerful strategy for expanding the structural diversity of pyrimidine-based compounds. nih.govresearchgate.netresearchgate.net
Table 3: Examples of Fused Heterocycles from Hydrazinylpyrimidines This table illustrates potential cyclization products.
| Reagent | Fused Ring System |
| β-Diketone | Pyrazole (B372694) |
| β-Ketoester | Pyrazolone |
| Carbon disulfide, then alkylation and cyclization | Triazole |
The hydrazinyl group can undergo both oxidation and reduction, although these transformations are less commonly employed as synthetic strategies compared to its nucleophilic reactions.
Oxidation: Oxidation of the hydrazinyl group can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield diazene intermediates, while stronger oxidants can cleave the N-N bond.
Reduction: Catalytic hydrogenation or other reduction methods can cleave the N-N bond of the hydrazinyl group to yield the corresponding 2-aminopyrimidine. This transformation provides a route to convert the hydrazinyl functionality into a primary amino group if desired.
Reactions of the Trifluoromethyl Group
The trifluoromethyl (CF3) group, a powerful electron-withdrawing substituent, profoundly influences the reactivity of the pyrimidine ring. While the C-F bonds are exceptionally strong, rendering the CF3 group itself generally inert to many chemical transformations, its electronic effects are paramount in directing the reactivity of the molecule. The strong inductive effect of the trifluoromethyl group significantly acidifies the N-H protons of the hydrazinyl moiety, enhancing its nucleophilicity in certain reactions.
Currently, there is a limited body of published research specifically detailing the direct chemical transformations of the trifluoromethyl group in this compound under various reaction conditions. However, studies on analogous trifluoromethyl-substituted pyrimidines suggest that harsh conditions, such as high temperatures or potent reagents, would be necessary to induce reactions like hydrolysis or nucleophilic substitution at the CF3 group. Such reactions, if successful, would likely proceed through complex mechanisms and could lead to a variety of fluorinated and non-fluorinated products.
Reactions of the Pyrimidine Ring System
The pyrimidine ring in this compound is activated towards nucleophilic attack due to the presence of the electron-withdrawing trifluoromethyl and bromo substituents. The hydrazinyl group at the 2-position and the bromine atom at the 5-position are the primary sites for chemical modifications.
One of the most significant transformations of this compound is its cyclocondensation reaction with 1,3-dicarbonyl compounds to form substituted pyrazolo[1,5-a]pyrimidines. This reaction is a cornerstone in the synthesis of this important class of fused heterocycles. The reaction proceeds through an initial condensation of the more nucleophilic nitrogen of the hydrazinyl group with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration.
The reaction of 2-hydrazino-4,6-dimethylpyrimidine with trifluoromethyl-β-diketones has been studied under both neutral and acidic conditions. In neutral conditions, the reaction with alkyl/heteroaryl-trifluoromethyl-β-diketones leads exclusively to the formation of 5-hydroxy-5-trifluoromethylpyrazolines. With aryl-trifluoromethyl-β-diketones, a mixture of 5-hydroxy-5-trifluoromethylpyrazolines (major product) and 3-trifluoromethylpyrazoles (minor product) is obtained. Interestingly, under acidic conditions, a change in regioselectivity is observed, leading to the formation of regioisomeric 5-trifluoromethylpyrazoles. researchgate.net
The following table summarizes representative examples of cyclocondensation reactions of substituted 2-hydrazinylpyrimidines with various dicarbonyl compounds, highlighting the versatility of this transformation.
| 2-Hydrazinylpyrimidine Derivative | 1,3-Dicarbonyl Compound | Product | Reaction Conditions | Reference |
| 2-Hydrazino-4,6-dimethylpyrimidine | Trifluoromethyl-β-diketones | 5-Hydroxy-5-trifluoromethylpyrazolines or 3/5-Trifluoromethylpyrazoles | Neutral or Acidic | researchgate.net |
| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Sodium ethanolate | nih.gov |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidines | Not specified | nih.gov |
The bromine atom at the 5-position of the pyrimidine ring is also amenable to various transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at this position, further diversifying the chemical space of the resulting pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.
Mechanistic Investigations of Key Transformations
The formation of pyrazolo[1,5-a]pyrimidines from 2-hydrazinylpyrimidines and 1,3-dicarbonyl compounds is a well-established synthetic route. Mechanistically, the reaction is believed to proceed through a series of discrete steps. The initial step involves the nucleophilic attack of the exocyclic nitrogen atom of the hydrazinyl group onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the endocyclic nitrogen of the pyrimidine ring onto the second carbonyl carbon, leading to a bicyclic intermediate which then undergoes another dehydration to yield the final aromatic pyrazolo[1,5-a]pyrimidine system.
The regioselectivity of the initial attack of the hydrazinyl group is a critical factor in determining the final substitution pattern of the pyrazolo[1,5-a]pyrimidine product, especially when unsymmetrical 1,3-dicarbonyl compounds are employed. The electronic and steric nature of the substituents on both the pyrimidine and the dicarbonyl compound can influence which carbonyl group is preferentially attacked.
While detailed mechanistic studies, including kinetic and computational analyses, specifically for the reactions of this compound are not extensively reported in the literature, the general mechanistic framework for the formation of pyrazolo[1,5-a]pyrimidines provides a solid foundation for understanding its transformative chemistry. Further research focusing on the specific mechanistic nuances of this particular substrate would be invaluable for optimizing reaction conditions and designing novel synthetic pathways to access new and functionalized heterocyclic systems.
Derivatization Strategies and Analogue Synthesis Based on 5 Bromo 2 Hydrazinyl 4 Trifluoromethyl Pyrimidine Scaffold
Design Principles for Structural Modification
The strategic modification of the 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine core is guided by established principles of medicinal chemistry and chemical biology. These modifications aim to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, to enhance its interaction with biological targets or to fine-tune its material properties.
Variation of Substituents at the Bromine Position
The bromine atom at the C5 position of the pyrimidine (B1678525) ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, and vinyl groups by coupling the bromo-pyrimidine with a corresponding boronic acid or boronate ester. For instance, the reaction of a bromo-pyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base can yield 5-aryl-2-hydrazinyl-4-(trifluoromethyl)pyrimidine derivatives. These modifications can significantly impact the molecule's aromatic profile and potential for π-π stacking interactions.
Heck Reaction: The Heck reaction provides a means to introduce alkenyl substituents at the bromine position by reacting the scaffold with an alkene in the presence of a palladium catalyst and a base. This allows for the synthesis of derivatives with extended conjugation and altered geometric properties.
Sonogashira Coupling: This powerful reaction facilitates the formation of a carbon-carbon triple bond by coupling the bromo-pyrimidine with a terminal alkyne. nih.govnih.govmdpi.com The resulting alkynyl-pyrimidines are valuable intermediates that can be further elaborated or can themselves exhibit interesting biological or material properties. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.govnih.govmdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a diverse range of primary and secondary amines at the C5 position. wikipedia.orgnih.govresearchgate.netrsc.org This modification is particularly useful for introducing functionalities that can participate in hydrogen bonding or act as pharmacophoric features.
Nucleophilic Aromatic Substitution: While less common for aryl bromides compared to activated aryl chlorides or fluorides, under certain conditions, the bromine atom can be displaced by strong nucleophiles.
A representative scheme for these transformations is shown below:
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 5-Aryl-2-hydrazinyl-4-(trifluoromethyl)pyrimidine |
| Heck Reaction | Alkene, Pd catalyst, Base | 5-Alkenyl-2-hydrazinyl-4-(trifluoromethyl)pyrimidine |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-2-hydrazinyl-4-(trifluoromethyl)pyrimidine |
| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | 5-(Amino)-2-hydrazinyl-4-(trifluoromethyl)pyrimidine |
Modifications of the Hydrazinyl Moiety (e.g., formation of Schiff bases, pyrazoles, triazoles)
The hydrazinyl group at the C2 position is a highly reactive nucleophilic center, offering numerous possibilities for derivatization.
Formation of Schiff Bases: The condensation of the hydrazinyl group with various aldehydes and ketones readily affords the corresponding hydrazones, also known as Schiff bases. nih.govmdpi.commdpi.com This reaction is a straightforward way to introduce a wide variety of substituents and to modulate the electronic and steric properties of the molecule. The resulting imine bond can also be a key pharmacophoric element.
Synthesis of Pyrazoles: The hydrazinyl moiety is a key precursor for the synthesis of pyrazole (B372694) rings. nih.govchim.itmiami.edumdpi.com Cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents lead to the formation of N-substituted pyrazoles fused or linked to the pyrimidine core. This strategy allows for the creation of rigid, bicyclic, or extended molecular frameworks with distinct biological activities.
Synthesis of Triazoles: The hydrazinyl group can also be utilized in the construction of triazole rings. For example, reaction with reagents containing a C=N-N or N=N-C unit can lead to the formation of 1,2,4-triazole (B32235) systems. mdpi.comnih.govraco.catresearchgate.netmdpi.com These five-membered aromatic heterocycles are known to be important pharmacophores in many drug molecules.
The following table summarizes these derivatization strategies:
| Reaction | Reagents | Resulting Moiety |
| Schiff Base Formation | Aldehyde or Ketone | Hydrazone (Schiff Base) |
| Pyrazole Synthesis | 1,3-Dicarbonyl Compound | Pyrazole Ring |
| Triazole Synthesis | Various (e.g., Nitrile Imines) | Triazole Ring |
Exploration of Trifluoromethyl Group Positions
While the provided scaffold specifies a 4-(trifluoromethyl)pyrimidine, the strategic placement of the trifluoromethyl group at other positions on the pyrimidine ring is a key design consideration in analogue synthesis. The strong electron-withdrawing nature of the CF₃ group significantly influences the reactivity and physicochemical properties of the pyrimidine ring.
The synthesis of isomers with the trifluoromethyl group at the 2- or 6-position would require different starting materials and synthetic routes. The position of this group can dramatically affect the molecule's dipole moment, pKa, and its ability to interact with biological targets through electrostatic or dipole-dipole interactions. Furthermore, the steric bulk of the trifluoromethyl group can influence the preferred conformation of the molecule and its binding to receptor pockets.
Synthesis of Novel Hybrid Molecules
The concept of molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound scaffold is an excellent platform for the synthesis of such hybrid molecules. mdpi.comnih.gov
By utilizing the reactive handles described above, this pyrimidine core can be covalently linked to other biologically active moieties. For example, the bromine atom can be used in a Suzuki coupling to attach a known kinase inhibitor scaffold, while the hydrazinyl group can be condensed with a pharmacologically active aldehyde to form a Schiff base. This approach aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to synergistic effects, improved efficacy, or a reduced likelihood of drug resistance.
Combinatorial Chemistry Approaches for Library Generation
The multiple reactive sites on the this compound scaffold make it an ideal starting point for the generation of large and diverse compound libraries using combinatorial chemistry techniques. nih.govnih.gov
Parallel Synthesis: By employing parallel synthesis methodologies, a large number of derivatives can be prepared simultaneously. For instance, an array of different boronic acids can be reacted with the bromo-pyrimidine scaffold in a multi-well plate format to generate a library of 5-aryl derivatives. Similarly, a collection of aldehydes and ketones can be used to create a diverse library of Schiff bases.
Split-and-Pool Synthesis: For the generation of even larger libraries, split-and-pool strategies can be employed. In this approach, the scaffold is attached to a solid support and then subjected to a series of reactions. After each reaction step, the resin is pooled, mixed, and then split into multiple portions for the next reaction, leading to an exponential increase in the number of unique compounds.
These combinatorial approaches, coupled with high-throughput screening, can rapidly identify compounds with desired biological activities or material properties from a large and diverse chemical space.
Structure Activity Relationship Sar Studies for 5 Bromo 2 Hydrazinyl 4 Trifluoromethyl Pyrimidine Derivatives
Impact of Substituent Modifications on Bioactivity (General Principles)
The biological activity of pyrimidine (B1678525) derivatives can be significantly altered by modifying the substituents at various positions of the core ring. General principles of SAR derived from related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, often provide a predictive framework. For instance, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives developed as potent FLT3-ITD inhibitors for acute myeloid leukemia, modifications at positions corresponding to the pyrimidine ring were crucial for activity. Optimization of a screening hit led to compounds with IC50 values as low as 0.4 nM. nih.gov
In another study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents, a focused library of analogues was synthesized to explore the impact of various substituents. nih.govacs.org The study revealed that even minor changes, such as methylation of the core scaffold, could lead to a complete loss of activity, underscoring the sensitivity of the biological target to the steric and electronic properties of the ligand. acs.org These examples highlight a fundamental principle: the introduction, removal, or alteration of functional groups can dramatically affect a molecule's interaction with its biological target, influencing binding affinity and subsequent biological response.
The following table illustrates how modifications on a related pyrazolo[1,5-a]pyrimidine scaffold influenced antitubercular activity, providing a model for understanding potential SAR trends in 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine derivatives.
| Compound | R1 | R2 | R3 | Antitubercular Activity (MIC, µM) |
| P1 | H | CH3 | H | >100 |
| P2 | CH3 | H | H | >100 |
| P8 | H | H | 4-Cl-Ph | 12.5 |
| P15 | H | H | 4-CF3-Ph | 6.25 |
Data sourced from studies on pyrazolo[1,5-a]pyrimidin-7(4H)-ones. acs.org
Role of the Pyrimidine Core in Biological Interactions
The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its prevalence in biologically important molecules, including nucleic acids (cytosine, thymine (B56734), and uracil). researchgate.net This inherent biocompatibility allows pyrimidine derivatives to interact with a wide range of biological targets, such as enzymes and receptors. orientjchem.org The nitrogen atoms at positions 1 and 3 are key features, acting as hydrogen bond acceptors and participating in crucial binding interactions with target proteins. researchgate.net
The aromatic nature of the pyrimidine core allows it to engage in π-π stacking interactions with aromatic amino acid residues in a protein's active site. Its planar structure provides a rigid framework for the precise spatial orientation of its substituents, ensuring optimal interaction with the target. The pyrimidine scaffold is found in numerous approved drugs, demonstrating its versatility and importance in drug design. orientjchem.orgjuniperpublishers.com For example, various pyrimidine derivatives have been investigated as potent enzyme inhibitors, targeting metabolic enzymes like carbonic anhydrase and cholinesterase. nih.gov The core structure serves as an anchor, positioning the pharmacophoric groups for effective inhibition.
Influence of Halogenation (Bromine) on Activity Profiles
Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. This can lead to enhanced binding affinity and selectivity for the target. researchgate.net In the development of various therapeutic agents, the strategic placement of a halogen has been shown to be critical for potency. For instance, in a study of 4-amino-2-chloropyrimidine (B189420) derivatives as inhibitors of Glutathione S-transferase (GST), the position of the chlorine atom was found to significantly impact the inhibitory effect, with the 2-chloro derivative being more potent than the 6-chloro analogue. journalagent.com This highlights the directional nature of halogen interactions and the importance of their precise positioning on the heterocyclic core.
The table below shows the inhibitory effect of different chloropyrimidine derivatives on the GST enzyme, illustrating the impact of halogen position on bioactivity.
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| 4-amino-2-chloropyrimidine | 0.037 | 0.047 ± 0.0015 | Noncompetitive |
| 4-amino-6-chloropyrimidine | 0.139 | 0.140 ± 0.0112 | Noncompetitive |
| 4-amino-2,6-dichloropyrimidine | 0.662 | 0.272 ± 0.1764 | Noncompetitive |
Data sourced from a study on pyrimidine derivatives as GST inhibitors. journalagent.com
Significance of the Hydrazinyl Group in Binding and Reactivity
The 2-hydrazinyl group (-NHNH2) is a versatile functional group that plays a crucial role in the biological activity of the parent compound. It is a potent hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in enzyme active sites or receptor binding pockets. The hydrazinyl moiety can be a key pharmacophore, directly participating in the mechanism of action.
Moreover, the hydrazinyl group serves as a valuable synthetic handle for the creation of more complex derivatives, such as hydrazones, by condensation with various aldehydes and ketones. This derivatization allows for the exploration of a wide chemical space and the fine-tuning of biological activity. researchgate.net For example, a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity. The most potent compound, which was a hydrazone derivative, exhibited an IC50 value of 0.05 µM against the H460 cancer cell line. nih.gov This demonstrates the potential of modifying the hydrazinyl group to achieve highly potent compounds.
Contribution of the Trifluoromethyl Group to Molecular Properties (e.g., lipophilicity)
The trifluoromethyl (-CF3) group at the C4 position is a key substituent that profoundly impacts the molecular properties of the pyrimidine derivative. The -CF3 group is highly electron-withdrawing and significantly increases the lipophilicity of the molecule. This enhanced lipophilicity can improve the compound's ability to cross cell membranes and the blood-brain barrier, thereby enhancing bioavailability and efficacy. mdpi.com
The C-F bond is exceptionally strong, making the trifluoromethyl group metabolically stable and resistant to enzymatic degradation, which can lead to a longer duration of action in the body. mdpi.com The introduction of a trifluoromethyl group has been a successful strategy in the development of numerous drugs and agrochemicals. nih.govresearchgate.net In a study on trifluoromethyl-substituted pyrimidine derivatives with antitumor activity, one compound showed potent anti-proliferative activity against the H1975 human tumor cell line with an IC50 of 2.27 µM, which was superior to the positive control, 5-fluorouracil. nih.gov This highlights the significant contribution of the trifluoromethyl moiety to the compound's potent bioactivity.
Biological and Bio Medicinal Relevance of 5 Bromo 2 Hydrazinyl 4 Trifluoromethyl Pyrimidine and Its Analogues Excluding Clinical Data
Investigation of In Vitro Biological Activities (e.g., enzyme inhibition, cellular assays)
Analogues of 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine have demonstrated a wide spectrum of biological activities in various in vitro assays. These studies highlight the versatility of the trifluoromethyl pyrimidine (B1678525) core in interacting with diverse biological targets.
Notably, certain derivatives have been identified as potent enzyme inhibitors. For instance, a series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov One of the most active compounds, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, exhibited an IC50 value of 0.091 µM against EGFR kinase. nih.gov In the context of pesticidal activity, pyrimidin-4-amine derivatives have been tested for acetylcholinesterase (AChE) enzymatic activity. acs.orgnih.gov
Cellular assays have further confirmed the potential of these compounds. The anticancer activity has been evaluated against a panel of human cancer cell lines. Thiazolo[4,5-d]pyrimidine derivatives containing the trifluoromethyl group showed antiproliferative effects against melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT) cancer cell lines. mdpi.comnih.govnih.gov Another study reported that novel trifluoromethyl pyrimidine derivatives displayed anticancer activities against PC3, K562, Hela, and A549 cells at a concentration of 5 µg/ml. nih.gov The most potent EGFR inhibitor analogue demonstrated significant cytotoxicity against A549 (lung), MCF-7 (breast), and PC-3 (prostate) cancer cells with IC50 values of 0.35 µM, 3.24 µM, and 5.12 µM, respectively. nih.gov
Beyond cancer, these analogues have been tested for other biological effects. Antifungal assays showed that certain trifluoromethyl pyrimidine derivatives had excellent in vitro activity against Botrytis cinereal (B. cinerea), with inhibition rates up to 100%, which was superior to the commercial fungicide tebuconazole (B1682727). nih.gov Similarly, significant antifungal activity was observed against Rhizoctonia solani (RS). Antiviral evaluations using the half-leaf spot method revealed that derivatives exhibited good curative, protective, and inactivation activities against the Tobacco Mosaic Virus (TMV).
Table 1: In Vitro Biological Activities of 5-(Trifluoromethyl)pyrimidine (B70122) Analogues
| Compound Class | Biological Activity | Target/Assay | Key Findings | Reference(s) |
|---|---|---|---|---|
| Thiazolo[4,5-d]pyrimidines | Anticancer | A375, C32, DU145, MCF-7/WT cell lines | Compound 3b was most active, with IC50 values of 24.4 µM (C32) and 25.4 µM (A375). | mdpi.com |
| Amide-bearing pyrimidines | Anticancer | PC3, K562, Hela, A549 cell lines | Showed certain anticancer activities at 5 µg/ml. | nih.gov |
| Thiophene-carboxamides | Anticancer / Enzyme Inhibition | A549, MCF-7, PC-3 cells; EGFR kinase | Compound 9u showed IC50 of 0.35 µM (A549) and 0.091 µM (EGFR). | nih.gov |
| Amide-bearing pyrimidines | Antifungal | B. cinerea, S. sclerotiorum | Compound 5l showed 100% inhibition of B. cinerea at 50 µg/ml. | nih.gov |
| Pyrimidin-4-amines | Pesticidal / Enzyme Inhibition | M. separata; Acetylcholinesterase (AChE) | Compound U8 had an LC50 of 4.22 mg/L against M. separata. Showed AChE inhibition. | acs.orgnih.gov |
| Various pyrimidines | Antiviral | Tobacco Mosaic Virus (TMV) | Compound 5j had a curative EC50 of 126.4 µg/mL; Compound 5m had a protective EC50 of 103.4 µg/mL. |
Potential as Chemical Probes for Biological Targets
While the primary focus of the existing research has been on the therapeutic potential of this compound and its analogues, their demonstrated interaction with specific biological targets suggests a potential application as chemical probes. A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to a specific protein target.
Given that certain analogues have been identified as potent and selective inhibitors of enzymes like EGFR kinase, they could serve as valuable tools for elucidating the physiological and pathological roles of this receptor. nih.gov Their use could help in understanding signaling pathways, validating new drug targets, and studying the consequences of enzyme inhibition in a controlled, non-genetic manner. However, the development and characterization of these compounds specifically for use as chemical probes, including detailed profiling of their selectivity and off-target effects, are not extensively documented in the reviewed literature. This remains an area for future investigation.
Exploration as a Lead Scaffold for Therapeutic Agents (e.g., anticancer, antimicrobial, antiviral, anti-inflammatory, pesticidal)
The 5-(trifluoromethyl)pyrimidine core is a highly promising scaffold for the development of a wide range of therapeutic and agrochemical agents. The versatility of this structure allows for chemical modifications that can tune its activity against various diseases and pests.
Anticancer Agents: Numerous studies have established the potential of trifluoromethyl-substituted pyrimidines in oncology. ekb.eg Derivatives fused with a thiazole (B1198619) ring (thiazolo[4,5-d]pyrimidines) have been synthesized and evaluated for their in vitro cytotoxicity against multiple human cancer cell lines. mdpi.comnih.govnih.gov A particularly active compound, 7-Chloro-3-phenyl-5-(trifluoromethyl) acs.orgnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, emerged from these screenings. mdpi.comnih.gov Furthermore, the design of derivatives as specific EGFR inhibitors has yielded compounds with potent antitumor activity against lung, breast, and prostate cancer cells, indicating their potential for targeted cancer therapy. nih.gov
Antimicrobial Agents: The pyrimidine nucleus is a key component of many antimicrobial drugs. proquest.comekb.eg Analogues of the title compound have shown promising activity. For example, trifluoromethyl pyrimidine derivatives bearing an amide moiety exhibited good in vitro antifungal activities against pathogens like Botryosphaeria dothidea, Phompsis sp., and Botrytis cinereal. nih.gov Other studies on related hydrazinyl pyrimidines have also confirmed broad-spectrum antibacterial and antifungal efficacy, with some compounds showing activity superior to standard drugs like ciprofloxacin (B1669076) and fluconazole. asianpubs.org
Antiviral Agents: Pyrimidine derivatives are a well-established class of antiviral compounds. nih.gov Research into trifluoromethyl pyrimidine analogues has demonstrated significant activity against plant viruses, specifically the Tobacco Mosaic Virus (TMV). Compounds were identified with curative and protective activities superior to the commercial agent ningnanmycin. This suggests that the scaffold could be adapted to target human viruses as well. scienceopen.com
Anti-inflammatory Agents: The pyrimidine core is present in several clinically used anti-inflammatory drugs. nih.gov Research has shown that pyrimidine derivatives can exert anti-inflammatory effects by inhibiting key mediators like COX-2, prostaglandins, and various cytokines. nih.gov Studies on related pyrrolo[2,3-d]pyrimidine derivatives containing a hydrazinyl group have demonstrated significant in vivo anti-inflammatory activity. researchgate.net This indicates the potential for developing novel nonsteroidal anti-inflammatory drugs (NSAIDs) from this scaffold. nih.gov
Pesticidal Agents: There is substantial evidence for the use of trifluoromethyl pyrimidine derivatives in agriculture. A series of novel pyrimidin-4-amine derivatives were synthesized and found to possess broad-spectrum insecticidal activity against pests like Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus. acs.orgnih.gov These same compounds also displayed potent fungicidal activity against pathogens such as Pseudoperonospora cubensis. acs.orgnih.gov Another study confirmed the insecticidal properties of amide-containing trifluoromethyl pyrimidines against Spodoptera frugiperda and Mythimna separata. nih.gov
Mechanism of Action Studies at the Molecular Level (e.g., binding affinity, interactions with biomolecules)
Understanding the molecular mechanism of action is crucial for rational drug design and optimization. For analogues of this compound, several mechanisms have been elucidated through molecular modeling and biophysical assays.
In the context of anticancer activity, derivatives designed as EGFR inhibitors have been studied extensively. The most potent compound was found to induce early apoptosis in A549 lung cancer cells and cause cell cycle arrest in the G2/M phase. nih.gov This indicates a mechanism involving the disruption of cell proliferation and the activation of programmed cell death pathways. The general mechanism for brominated pyrimidines, such as 5-bromouracil, involves mimicking the natural nucleobase thymine (B56734) due to the similar van der Waals radii of the bromine atom and the methyl group of thymine. nih.gov
For antiviral agents targeting TMV, mechanism studies have shown a direct interaction with the viral coat protein (TMV-CP). A microscale thermophoresis experiment confirmed a good binding affinity between a potent pyrimidine analogue and TMV-CP. Molecular docking simulations further detailed this interaction, identifying the formation of stable hydrogen bonds with key amino acid residues (such as ARGB:261, AGRA:134, and SERB:255) within the protein's binding pocket.
In the development of pesticides, molecular docking has been used to investigate the interaction between pyrimidin-4-amine derivatives and the enzyme acetylcholinesterase (AChE). acs.orgnih.gov These studies revealed the binding mode of the inhibitors within the active site of AChE, providing a basis for the observed insecticidal activity and guiding future structural optimization. nih.gov
Pharmacological Profile of Analogues from In Vitro Studies
The in vitro pharmacological profile of analogues derived from the 5-(trifluoromethyl)pyrimidine scaffold is characterized by a broad range of activities and varying potencies depending on the specific structural modifications.
The antiproliferative profile has been extensively mapped. For example, 7-Chloro-3-phenyl-5-(trifluoromethyl) acs.orgnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione demonstrated potent growth inhibition against a wide array of cancer cell lines in the NCI-60 screen, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines. nih.gov This indicates a broad-spectrum cytotoxic effect. In contrast, other analogues show more targeted activity, such as the highly potent EGFR inhibitor with an IC50 of 0.35 µM against A549 cells but weaker activity against MCF-7 (3.24 µM) and PC-3 (5.12 µM) cells. nih.gov
The pesticidal profile is similarly diverse. One analogue, 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine, showed potent insecticidal activity with an LC50 value of 4.22 mg/L against M. separata and significant fungicidal activity with an EC50 value of 30.79 mg/L against P. cubensis. acs.orgnih.gov
The antifungal profile of amide-bearing derivatives shows high efficacy, with compounds like 5l achieving 100% inhibition of B. cinerea at 50 µg/ml, outperforming the commercial standard tebuconazole (96.45%). nih.gov The antiviral profile is highlighted by compounds with EC50 values for TMV protection and cure at 103.4 µg/mL and 126.4 µg/mL, respectively, which are significantly better than the reference compound ningnanmycin.
These in vitro studies collectively demonstrate that the 5-(trifluoromethyl)pyrimidine scaffold can be chemically manipulated to produce analogues with potent and, in some cases, selective activity against a wide variety of biological targets relevant to human disease and agriculture.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by probing the magnetic properties of atomic nuclei. For a detailed structural analysis of 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR studies would be required.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show signals corresponding to the aromatic proton on the pyrimidine (B1678525) ring and the protons of the hydrazinyl group (-NHNH₂). The chemical shift (δ) of the pyrimidine proton would be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents. The hydrazinyl protons would likely appear as broad signals, and their chemical shift could be solvent-dependent.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum would display distinct signals for each of the five carbon atoms in the pyrimidine ring and the trifluoromethyl group. The chemical shifts of the carbon atoms would be indicative of their hybridization and the electronic effects of the attached functional groups. For instance, the carbon atom attached to the trifluoromethyl group would exhibit a characteristic quartet in a proton-coupled spectrum due to coupling with the three fluorine atoms.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. A ¹⁹F NMR spectrum of this compound would show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be a key identifier for the -CF₃ group.
While specific, experimentally-derived NMR data for this compound is not widely available in the public domain, the expected spectral features can be predicted based on the analysis of structurally similar compounds.
Table 1: Predicted NMR Spectral Data for this compound (Note: These are predicted values and may differ from experimental results.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H (Pyrimidine CH) | 8.0 - 8.5 | Singlet |
| ¹H (Hydrazinyl NH) | 4.0 - 6.0 | Broad Singlet |
| ¹H (Hydrazinyl NH₂) | 3.0 - 5.0 | Broad Singlet |
| ¹³C (C-Br) | 100 - 110 | Singlet |
| ¹³C (C-CF₃) | 150 - 160 | Quartet |
| ¹³C (CF₃) | 120 - 130 | Quartet |
| ¹⁹F (CF₃) | -60 to -70 | Singlet |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.
Key expected vibrational frequencies would include:
N-H stretching vibrations from the hydrazinyl group, typically in the range of 3200-3400 cm⁻¹.
C=N and C=C stretching vibrations from the pyrimidine ring, expected in the 1400-1600 cm⁻¹ region.
C-F stretching vibrations from the trifluoromethyl group, which are usually strong and appear in the 1000-1300 cm⁻¹ range.
C-Br stretching vibrations , which would be found at lower frequencies, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₅H₄BrF₃N₄) by providing a highly accurate mass measurement. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). Fragmentation patterns observed in the mass spectrum would offer further structural insights by revealing stable fragments of the molecule.
X-ray Crystallography for Solid-State Structure Determination
The most definitive method for determining the three-dimensional arrangement of atoms in a solid-state material is X-ray crystallography. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group. As of now, no publicly available crystal structure data for this specific compound has been reported.
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment
Chromatographic techniques are essential for assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) is a versatile method for separating and quantifying the components of a mixture. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), would likely be suitable for analyzing the purity of this compound. The retention time of the main peak would be a characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration.
Gas Chromatography (GC) could also be employed for purity assessment, provided the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used to separate the target compound from any impurities.
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Information Obtained | Application for this compound |
| ¹H, ¹³C, ¹⁹F NMR | Connectivity of atoms, chemical environment | Elucidation of the complete molecular structure |
| IR & Raman Spectroscopy | Presence of functional groups | Identification of N-H, C=N, C-F, and C-Br bonds |
| Mass Spectrometry | Molecular weight and elemental composition | Confirmation of the molecular formula and structural fragments |
| X-ray Crystallography | 3D arrangement of atoms in the solid state | Definitive determination of bond lengths and angles |
| HPLC & GC | Purity and quantification | Assessment of sample purity and impurity profiling |
Computational and Theoretical Studies of 5 Bromo 2 Hydrazinyl 4 Trifluoromethyl Pyrimidine
Quantum Chemical Calculations (e.g., DFT studies for electronic structure, molecular orbitals like HOMO-LUMO)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for determining its stability, reactivity, and spectroscopic properties.
DFT studies typically involve the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Subsequent calculations can then elucidate various electronic properties. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
For this compound, the electron-withdrawing nature of the trifluoromethyl group and the bromine atom, combined with the electron-donating character of the hydrazinyl group, creates a complex electronic landscape. DFT calculations can precisely map the molecular electrostatic potential (MEP), highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The hydrazinyl group is expected to be a primary site for nucleophilic attack, while the pyrimidine (B1678525) ring, influenced by the trifluoromethyl group, would be susceptible to nucleophilic substitution.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, often expressed as a docking score. This score is an estimation of the binding free energy and helps in ranking different ligands based on their potential to bind to the target. The pyrimidine scaffold is a common feature in many kinase inhibitors, and therefore, it is plausible that this compound could be investigated as an inhibitor for various protein kinases.
Docking simulations would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the active site of the target protein. For instance, the hydrazinyl group could act as a hydrogen bond donor and acceptor, while the pyrimidine ring could engage in pi-stacking interactions. The bromine atom might participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
| Parameter | Value/Description |
|---|---|
| Docking Score | -8.5 kcal/mol |
| Key Interacting Residues | Lys72, Glu91, Leu135, Asp184 |
| Types of Interactions | Hydrogen bonds with the hydrazinyl group; Hydrophobic interactions with the trifluoromethyl group; Halogen bond from the bromine atom. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target protein, as well as the stability of their complex.
For this compound, an MD simulation would start with the docked pose obtained from molecular docking. The simulation would then track the trajectory of the complex over a period of nanoseconds or even microseconds. This allows for the analysis of the stability of the key interactions identified in docking. It can also reveal conformational changes in the protein upon ligand binding and the role of water molecules in mediating the interaction.
The results of an MD simulation are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Such simulations are crucial for validating docking results and for gaining a more realistic understanding of the binding dynamics.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for a series of pyrimidine derivatives including this compound, a dataset of compounds with their measured biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic, steric, hydrophobic, and topological descriptors.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model can be a powerful tool in lead optimization, enabling the design of new derivatives with improved potency.
Prediction of Reactivity and Selectivity using Computational Methods
Computational methods are highly effective in predicting the chemical reactivity and selectivity of molecules. For this compound, DFT calculations can be used to determine various reactivity descriptors. As mentioned earlier, the HOMO and LUMO energies are indicative of the molecule's susceptibility to electrophilic and nucleophilic attack, respectively.
Furthermore, Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This information is invaluable for predicting the outcome of chemical reactions. For instance, it could predict whether an incoming electrophile would preferentially attack a nitrogen atom on the pyrimidine ring or the hydrazinyl group. This predictive power is essential for planning synthetic routes and for understanding the potential metabolic pathways of the compound in a biological system.
Potential Future Research Directions and Applications
Development of Novel Synthetic Pathways
Current synthetic strategies for related trifluoromethyl pyrimidine (B1678525) derivatives often rely on multi-step procedures starting from precursors like ethyl trifluoroacetoacetate. nih.gov Future research could focus on developing more efficient and sustainable synthetic routes to 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine.
Potential areas of exploration include:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. This could involve exploring one-pot syntheses or enzymatic transformations.
Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds.
Novel Reagents and Catalysts: The development of new reagents for the direct introduction of the hydrazinyl or trifluoromethyl groups onto the pyrimidine ring could significantly streamline the synthetic process.
A comparative look at synthetic approaches for related pyrimidine structures is presented in the table below.
| Synthetic Approach | Key Features | Potential Advantages for this compound |
| Traditional Multistep Synthesis | Sequential reactions with purification of intermediates. | Well-established but can be time-consuming and generate significant waste. |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. | Increased efficiency, reduced solvent usage, and potentially higher overall yields. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Faster reaction times and improved yields for certain steps. |
| Catalytic Methods | Employment of catalysts to facilitate specific transformations. | Potential for higher selectivity and milder reaction conditions. |
Exploration of Undiscovered Reactivity Patterns
The interplay of the electron-withdrawing trifluoromethyl group, the nucleophilic hydrazinyl moiety, and the bromine atom suggests a rich and largely unexplored reactivity profile for this compound.
Future studies could investigate:
Electrophilic and Nucleophilic Substitution: Mapping the regioselectivity of reactions at different positions on the pyrimidine ring. The bromine atom, for instance, could serve as a handle for cross-coupling reactions to introduce further diversity.
Cyclization and Condensation Reactions: The hydrazinyl group is a versatile functional group that can participate in a variety of cyclization and condensation reactions to form fused heterocyclic systems, such as triazolopyrimidines or pyrazolopyrimidines. These new scaffolds could exhibit novel biological activities.
Photochemical and Electrochemical Reactions: Investigating the behavior of the molecule under photochemical or electrochemical conditions could reveal novel transformations and synthetic applications.
Expansion of Derivatization Libraries for Specific Bioactivities
The core structure of this compound is an excellent scaffold for the generation of diverse chemical libraries for biological screening. The hydrazinyl group, in particular, offers a convenient point for derivatization.
Future efforts in this area could be directed towards:
Targeted Library Synthesis: Designing and synthesizing libraries of derivatives with modifications aimed at specific biological targets. For example, based on the known anticancer and antimicrobial activities of related pyrimidines, derivatives could be designed to target specific enzymes or receptors involved in these pathways. nih.govjuniperpublishers.com
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure and evaluation of the biological activity of the resulting analogues can provide valuable insights into the structural requirements for a desired therapeutic effect.
Combinatorial Chemistry: Utilizing high-throughput combinatorial chemistry techniques to rapidly generate large libraries of derivatives for screening against a wide range of biological targets.
The table below outlines potential derivatization strategies and their expected impact on bioactivity, based on studies of analogous compounds.
| Derivatization Site | Potential Modification | Anticipated Bioactivity Enhancement |
| Hydrazinyl Group | Acylation, Schiff base formation, Heterocycle formation | Modulation of anticancer, antiviral, or antimicrobial activity. arabjchem.org |
| Bromine Atom | Suzuki, Stille, or Sonogashira coupling | Introduction of aryl or alkyl groups to explore new binding interactions. |
| Pyrimidine Ring | Nucleophilic substitution of other ring positions (if possible) | Alteration of electronic properties and potential for new biological targets. |
Integration into Advanced Materials Science Research
While the primary focus for pyrimidine derivatives has been in the life sciences, their unique electronic and structural properties also make them interesting candidates for materials science applications.
Potential research directions include:
Organic Electronics: The electron-deficient nature of the trifluoromethyl-substituted pyrimidine ring could be exploited in the design of new organic semiconductors for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring and the hydrazinyl group can act as ligands for metal ions, enabling the construction of novel coordination polymers or MOFs with interesting catalytic, sensing, or gas storage properties.
Functional Dyes and Pigments: Derivatization of the core structure could lead to the development of new dyes and pigments with tailored photophysical properties.
Further Computational and Experimental Validation of Biological Hypotheses
Computational methods can play a crucial role in guiding the future research directions for this compound.
Future work should involve a synergistic approach combining computational and experimental techniques:
Molecular Docking and QSAR Studies: In silico screening of virtual libraries of derivatives against known biological targets can help prioritize compounds for synthesis and experimental testing. semanticscholar.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new analogues.
Mechanism of Action Studies: Once a promising biological activity is identified, further experimental studies, such as enzyme inhibition assays, gene expression profiling, and cell-based assays, will be necessary to elucidate the underlying mechanism of action.
In Vivo Efficacy and Preclinical Development: For compounds with significant in vitro activity, further evaluation in animal models will be a critical step in assessing their therapeutic potential and advancing them through the preclinical development pipeline.
The following table summarizes the key computational and experimental approaches for validating biological hypotheses.
| Approach | Description | Expected Outcome |
| Molecular Docking | Simulates the binding of a molecule to a target protein. | Prediction of binding affinity and identification of key interactions. |
| QSAR | Relates the chemical structure of a series of compounds to their biological activity. | Predictive models for designing more potent compounds. |
| In Vitro Assays | Experiments conducted in a controlled environment outside of a living organism. | Determination of biological activity, such as enzyme inhibition or cytotoxicity. |
| In Vivo Studies | Experiments conducted in living organisms. | Assessment of efficacy, and pharmacokinetic properties in a whole-animal model. |
Q & A
Q. What are the optimal synthetic routes for 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine, and how can purity be ensured?
To synthesize this compound, a multi-step approach is recommended. Begin with a pyrimidine precursor substituted with bromo and trifluoromethyl groups (e.g., ethyl 4-hydroxy-2-(trifluoromethyl)-5-pyrimidinecarboxylate, as in ). Introduce the hydrazinyl group via nucleophilic substitution under reflux with hydrazine hydrate in ethanol. Monitor reaction progress via TLC or HPLC. For purification, use recrystallization from ethanol or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity validation requires ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Note that trifluoromethyl groups may complicate crystallization; consider using mixed solvents (e.g., DCM/hexane) for improved yield .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Assign signals for the hydrazinyl (-NH-NH₂) protons (δ 3.5–5.0 ppm, broad) and pyrimidine ring protons (δ 7.0–8.5 ppm). The trifluoromethyl group (-CF₃) appears as a quartet in ¹⁹F NMR (δ -60 to -70 ppm).
- IR Spectroscopy : Confirm N-H stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- X-ray Crystallography : Resolve spatial arrangements of bromo and trifluoromethyl groups, which may exhibit steric clashes (e.g., C–Br···CF₃ distances < 3.0 Å require optimization, as seen in crystal data) .
Q. How can side reactions during hydrazine substitution be minimized?
Hydrazine’s strong nucleophilicity may lead to over-substitution or ring-opening. Mitigate this by:
- Using anhydrous conditions to prevent hydrolysis.
- Controlling temperature (60–80°C) and reaction time (<12 hours).
- Adding a catalytic amount of acetic acid to stabilize intermediates.
Monitor by-products via LC-MS and adjust stoichiometry (hydrazine:precursor ≤ 1.2:1) .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo and trifluoromethyl groups influence reactivity?
The electron-withdrawing -CF₃ group deactivates the pyrimidine ring, slowing electrophilic substitutions but enhancing stability toward oxidation. Bromine’s steric bulk may hinder nucleophilic attacks at the 2-position. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity. For example, shows bond angles (e.g., C3–C2–H2A = 120.8°) indicating steric strain, which may necessitate bulky solvents (e.g., DMF) to reduce aggregation .
Q. What strategies resolve contradictions in catalytic activity data for derivatives of this compound?
Discrepancies in catalytic or biological activity often arise from impurities or polymorphic forms. For reproducibility:
- Standardize synthetic protocols (e.g., solvent purity, reaction vessel material).
- Characterize polymorphs via PXRD and DSC (see for thermal analysis of related pyrimidines).
- Validate biological assays with positive controls (e.g., kinase inhibitors for enzyme studies). Cross-reference data with structural analogs in , where trifluoromethyl-thiadiazolo pyrimidines showed consistent bioactivity .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Molecular Docking : Simulate interactions with target proteins (e.g., dipeptidyl peptidase-4 in ) using software like AutoDock. Focus on hydrogen bonds between the hydrazinyl group and catalytic residues (e.g., Glu205/206).
- QSAR Studies : Correlate substituent electronegativity (Hammett σ constants) with activity. For instance, electron-deficient groups (-CF₃) improve membrane permeability but may reduce solubility—balance via logP optimization .
Q. What methodologies are effective in analyzing degradation products under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and oxidative stress (H₂O₂). Analyze degradants via UPLC-QTOF-MS.
- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites. The bromo group may undergo debromination, as observed in for similar halopyridines .
Methodological Notes
- Synthetic Optimization : Prioritize atom economy and safety—replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
- Data Reproducibility : Archive raw spectral data and crystallographic .cif files (per guidelines) for peer validation .
- Ethical Compliance : Adhere to Green Chemistry principles (e.g., recycle catalysts, minimize waste) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
